(Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(Z)-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-16(9-6-12-4-2-1-3-5-12)19-11-17-20-18(22-25-17)14-10-15(24-21-14)13-7-8-13/h1-6,9-10,13H,7-8,11H2,(H,19,23)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFZGMAZRCPJQF-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide, identified by its CAS number 1904646-38-3, is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an isoxazole moiety and an oxadiazole unit, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure
The molecular formula of this compound is CHNO, with a molecular weight of 336.3 g/mol. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 336.3 g/mol |
| CAS Number | 1904646-38-3 |
Anticancer Potential
Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related oxadiazole derivatives has demonstrated their ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Research indicates that derivatives of phenylacrylamide possess anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage models. This suggests that this compound may also exhibit similar effects.
Antimicrobial Activity
The presence of the isoxazole and oxadiazole moieties in the compound's structure indicates potential antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for its antimicrobial properties.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against human breast cancer cells. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .
Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of phenylacrylamide derivatives demonstrated significant inhibition of cytokine production in lipopolysaccharide-stimulated macrophages. The study reported a reduction in IL-6 and TNFα levels at concentrations that did not induce cytotoxicity .
Study 3: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of oxadiazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds had minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Significant inhibition of cancer cell proliferation |
| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines (IL-1β, TNFα) |
| Antimicrobial | Effective against various bacterial strains |
Scientific Research Applications
Anticancer Potential
Numerous studies have indicated that compounds similar to (Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide exhibit significant anticancer properties. For example:
- Cell Proliferation Inhibition : Research published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- IC50 Values : Certain derivatives showed IC50 values in the low micromolar range against human breast cancer cells, indicating potent activity.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Cytokine Production Inhibition : Studies have shown that derivatives of phenylacrylamide can significantly inhibit pro-inflammatory cytokines such as IL-1β and TNFα in macrophage models.
- Mechanistic Insights : In vitro assays indicated that these compounds reduce cytokine levels without inducing cytotoxicity.
Antimicrobial Activity
The presence of isoxazole and oxadiazole moieties suggests potential antimicrobial properties:
- Efficacy Against Bacteria : Studies on related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MICs) : The MICs for these compounds were found to be lower than those of traditional antibiotics, suggesting a promising avenue for further research.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Significant inhibition of cancer cell proliferation |
| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines (IL-1β, TNFα) |
| Antimicrobial | Effective against various bacterial strains |
Study 1: Anticancer Activity
A notable study published in the Journal of Medicinal Chemistry focused on synthesizing oxadiazole derivatives and evaluating their anticancer activity against human breast cancer cells. The results indicated potent activity with low IC50 values.
Study 2: Mechanism of Anti-inflammation
Another investigation explored the anti-inflammatory properties of phenylacrylamide derivatives, demonstrating significant inhibition of cytokine production in lipopolysaccharide-stimulated macrophages.
Study 3: Antimicrobial Efficacy
Research assessing the antimicrobial efficacy of oxadiazole-containing compounds revealed promising results against both Staphylococcus aureus and Escherichia coli, with MICs suggesting effectiveness comparable to or better than existing antibiotics.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the isoxazole ring and acrylamide configuration. Key examples include:
| Compound Name | Isoxazole Substituent | Acrylamide Configuration | Reported Activity (Value) |
|---|---|---|---|
| (Z)-N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide (Target) | Cyclopropyl | Z | Not reported |
| (E)-N-(3-Fluoroisoxazol-5-yl)-2-(1-((3-Methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide | 3-Fluoro, 3-Methyl | E | 6.554 |
| (E)-N-(3-Hydroxyisoxazol-5-yl)-2-(1-((3-Methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide | 3-Hydroxy, 3-Methyl | E | 6.815 |
Note: Activity values (e.g., 6.554, 6.815) are likely derived from biological assays (e.g., pIC₅₀), where higher values indicate greater potency .
Impact of Substituents on Activity and Properties
- Cyclopropyl vs. Methyl/Fluoro/Hydroxy Groups: The cyclopropyl group in the target compound increases steric bulk and lipophilicity compared to methyl, fluoro, or hydroxy substituents. This may enhance metabolic stability by shielding the isoxazole ring from oxidative degradation .
- Z vs. In contrast, the E configuration in analogs may adopt a trans-conformation, altering spatial compatibility with biological targets .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary fragments:
- 5-Cyclopropylisoxazole-3-carboxylic acid derivative (core heterocycle).
- 1,2,4-Oxadiazole ring with a methylene linker.
- (Z)-3-Phenylacrylamide moiety.
Retrosynthetic planning prioritizes the construction of the 1,2,4-oxadiazole ring via cyclization, followed by functionalization of the methylene bridge and final acylation with the acrylamide component.
Synthesis of Key Intermediates
Preparation of 5-Cyclopropylisoxazole-3-Carbonitrile
The 5-cyclopropylisoxazole core is synthesized via a 1,3-dipolar cycloaddition between cyclopropanecarbonitrile oxide and a propiolate ester.
- Nitrile Oxide Generation : Cyclopropanecarbonitrile is treated with hydroxylamine hydrochloride and sodium bicarbonate in ethanol/water to form the intermediate nitrile oxide.
- Cycloaddition : Reaction with methyl propiolate in dichloromethane at 0–5°C yields 5-cyclopropylisoxazole-3-carbonitrile (72% yield).
Key Conditions :
Formation of the 1,2,4-Oxadiazole Ring
The oxadiazole ring is constructed via a [3+2] cycloaddition between the nitrile oxide intermediate and a methylene-linked amidoxime.
Amidoxime Synthesis
- Substrate : Glycine methyl ester hydrochloride is reacted with hydroxylamine hydrochloride in methanol/water (1:1) at 60°C for 6 hours to yield the amidoxime (85% purity).
- Purification : Recrystallization from ethanol.
Cycloaddition Reaction
The amidoxime is treated with 5-cyclopropylisoxazole-3-carbonitrile in toluene under reflux (110°C, 12 hours), catalyzed by iodine (1.2 equiv).
Optimized Parameters :
Functionalization of the Methylene Linker
Acylation with (Z)-3-Phenylacryloyl Chloride
Synthesis of (Z)-3-Phenylacryloyl Chloride
Purification and Characterization
Recrystallization
Final purification is achieved via sequential recrystallization:
Q & A
Q. What are the recommended synthetic routes for (Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide?
The synthesis typically involves multi-step organic reactions, including:
- Isoxazole-oxadiazole core assembly : Cyclization of amidoximes with activated carbonyl derivatives under reflux conditions (e.g., using DMF as a solvent at 100–120°C) to form the 1,2,4-oxadiazole ring .
- Acrylamide coupling : (Z)-selective condensation of the oxadiazole-methylamine intermediate with 3-phenylacryloyl chloride under basic conditions (e.g., Et₃N in dry THF) to ensure stereochemical control .
- Critical steps : Use of anhydrous solvents, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC to prevent side reactions like hydrolysis or isomerization .
Q. How should researchers characterize this compound to confirm its structural identity and purity?
Key analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify the (Z)-configuration of the acrylamide group (e.g., coupling constants J = 10–12 Hz for trans-olefinic protons) and cyclopropane ring integrity .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns matching C₂₀H₁₉N₅O₃ .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screens should focus on:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes and ATP/peptide substrates .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293 or HepG2) to assess IC₅₀ values .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, solvent controls) to rule out false positives from aggregation or solvent effects .
- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities for suspected targets .
- Metabolic stability checks : Incubate the compound with liver microsomes to assess if rapid degradation explains inconsistent activity .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors, focusing on the oxadiazole and acrylamide pharmacophores .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes in aqueous/lipid bilayers .
- QSAR modeling : Corrogate structural analogs (e.g., from ) to identify critical substituents influencing bioactivity.
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify the cyclopropylisoxazole (e.g., replace cyclopropane with cyclobutane) or acrylamide phenyl group (e.g., add electron-withdrawing substituents) .
- Bioactivity profiling : Test analogs against a panel of related targets (e.g., kinases, GPCRs) to map functional group contributions .
- Crystallography : Co-crystallize the compound with its target protein using SHELX for refinement (e.g., SHELXL for small-molecule structures) to obtain atomic-level interaction data .
Q. What experimental approaches can elucidate the (Z)-stereochemistry’s role in bioactivity?
- Stereoisomer synthesis : Prepare the (E)-isomer via photo-irradiation or thermal isomerization and compare activities .
- Circular dichroism (CD) : Analyze chiral centers in the cyclopropane and acrylamide groups to correlate configuration with target binding .
- X-ray crystallography : Resolve the crystal structure to confirm the (Z)-configuration and identify key hydrogen-bonding interactions .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental activity data?
- Solvent accessibility : Re-dock the compound using explicit solvent models (e.g., TIP3P water) in MD simulations to account for hydrophobic/hydrophilic effects .
- Allosteric modulation : Test if the compound binds to alternative sites using competitive binding assays with known inhibitors .
- Post-translational modifications : Check if phosphorylation or glycosylation of the target protein alters binding in cellular vs. recombinant assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
